(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a methoxyethyl substituent. It has garnered interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile, under mild to moderate heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Various substituted thiazolidinone derivatives
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. Studies have indicated that it can inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary research suggests that it may possess anti-inflammatory and anticancer properties, which could be harnessed for the treatment of various diseases.
Industry
The compound’s unique chemical properties make it useful in industrial applications, such as the development of new materials and catalysts. Its ability to undergo various chemical reactions allows for the creation of specialized compounds with specific functions.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylthiazolidinone: Similar structure but lacks the methoxyethyl substituent.
3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the dichlorophenyl group.
5-[(2,4-Dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the methoxyethyl substituent.
Uniqueness
The uniqueness of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and methoxyethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S2/c1-18-5-4-16-12(17)11(20-13(16)19)6-8-2-3-9(14)7-10(8)15/h2-3,6-7H,4-5H2,1H3/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYVIJCTVFZGC-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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